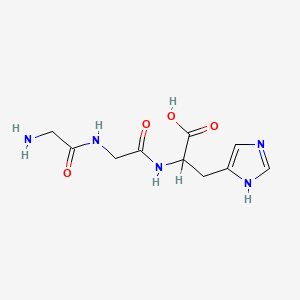

H-Gly-Gly-His-OH

概要

説明

H-Gly-Gly-His-OH is a tripeptide composed of two glycine residues and one histidine residue It is known for its ability to form stable complexes with metal ions, particularly copper(II) ions

準備方法

Synthetic Routes and Reaction Conditions

H-Gly-Gly-His-OH can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino and carboxyl groups of glycine and histidine. The protected glycine is then coupled to another glycine residue, followed by the addition of the histidine residue. The final product is obtained by deprotecting the amino and carboxyl groups .

Industrial Production Methods

Industrial production of glycylglycyl-L-histidine may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is often preferred due to its efficiency and ability to produce high-purity peptides. In this method, the peptide is synthesized on a solid support, allowing for easy separation and purification of the product .

化学反応の分析

Types of Reactions

H-Gly-Gly-His-OH undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. The compound forms stable complexes with metal ions such as copper(II), gold(III), and palladium(II) .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include metal-peptide complexes such as [AuIII(Gly-Gly-L-His-H-2)]Cl and [PdII(Gly-Gly-L-His-H-2)]·1.5H2O .

科学的研究の応用

H-Gly-Gly-His-OH has several scientific research applications:

Biochemistry: It is used to study metal ion binding and transport in biological systems.

Pharmacology: This compound is investigated for its potential therapeutic applications, particularly in the design of metal-based drugs.

Materials Science: The compound’s ability to form stable metal complexes makes it valuable in the development of metal-based materials and catalysts.

作用機序

The mechanism of action of glycylglycyl-L-histidine involves its ability to bind metal ions through its amino, imidazole, and carboxyl groups. The binding of metal ions, such as copper(II), leads to the formation of stable complexes that can participate in various biochemical processes. The imidazole ring of the histidine residue plays a crucial role in coordinating metal ions, facilitating their transport and utilization in biological systems .

類似化合物との比較

Similar Compounds

Glycyl-L-histidine: A dipeptide composed of glycine and histidine, known for its metal-binding properties.

Glycyl-L-histidylglycine: A tripeptide similar to glycylglycyl-L-histidine, with an additional glycine residue.

Uniqueness

H-Gly-Gly-His-OH is unique due to its specific sequence of amino acids, which provides distinct metal-binding properties. The presence of two glycine residues and one histidine residue allows for the formation of stable metal complexes with unique coordination geometries .

生物活性

H-Gly-Gly-His-OH, also known as glycylglycyl-L-histidine, is a tripeptide composed of two glycine residues and one histidine. Its unique structure allows it to exhibit various biological activities, particularly in the context of metal ion coordination, free radical generation, and potential therapeutic applications. This article explores these aspects in detail, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C8H12N4O3

- Molecular Weight : 196.21 g/mol

- CAS Number : 7451-76-5

The tripeptide's structure facilitates its interaction with metal ions, enhancing its biological functionality. Specifically, it has been shown to bind effectively with copper (Cu(II)) and nickel (Ni(II)) ions, which is crucial for its potential applications in biochemistry and medicine.

Metal Ion Coordination

This compound has been extensively studied for its ability to coordinate with metal ions. The presence of histidine in the peptide sequence allows for the formation of stable complexes with metals, which can influence various biological processes such as:

- Metalloprotein Function : The binding of metal ions is essential for the activity of many enzymes and proteins.

- Metal Transport : Understanding how this compound interacts with metals can provide insights into cellular metal transport mechanisms.

Table 1 summarizes the binding affinities of this compound with selected metal ions:

| Metal Ion | Binding Affinity |

|---|---|

| Cu(II) | High |

| Ni(II) | Moderate |

| Zn(II) | Low |

Free Radical Generation

Research indicates that this compound may play a role in free radical generation when interacting with certain metal ions and hydrogen peroxide. Free radicals are reactive molecules that can lead to oxidative stress and cellular damage. Studies have shown that the peptide can influence the formation of free radicals under specific conditions, which may have implications for understanding oxidative stress-related diseases.

Case Studies

-

Metal Ion Interaction Study :

A study conducted by researchers examined the interaction between this compound and various metal ions using spectroscopic methods. The findings demonstrated that the peptide forms stable complexes with Cu(II), enhancing its potential as a model compound for studying metalloproteins . -

Antioxidant Activity Assessment :

Another investigation assessed the antioxidant properties of this compound in vitro. The results indicated that the peptide exhibited significant scavenging activity against free radicals, suggesting its potential as a therapeutic agent for oxidative stress-related conditions. -

Peptide-Metal Complexes in Wastewater Treatment :

Research highlighted the application of this compound in environmental science, particularly in wastewater treatment. The peptide was found to effectively remove Cu(II) ions from contaminated water by forming stable complexes, showcasing its utility in bioremediation efforts .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar peptides reveals its unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glycyl-Histidine | Glycine - Histidine | Lacks an additional glycine residue |

| Glycyl-Glycyl | Glycine - Glycine | Simpler dipeptide without histidine's metal-binding capability |

| Histidyl-Glycine | Histidine - Glycine | Contains histidine but lacks the second glycine |

The specific sequence of this compound enhances its ability to coordinate metals compared to other similar peptides, making it a valuable compound for both biochemical research and therapeutic applications .

特性

CAS番号 |

7451-76-5 |

|---|---|

分子式 |

C10H15N5O4 |

分子量 |

269.26 g/mol |

IUPAC名 |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19) |

InChIキー |

PDAWDNVHMUKWJR-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN |

異性体SMILES |

C1=C(NC=N1)C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+] |

正規SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN |

外観 |

Solid powder |

Key on ui other cas no. |

7451-76-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

GGH |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

diglycyl-histidine diglycylhistidine Gly-Gly-His glycyl glycyl histidine glycyl-glycyl-histidine glycylglycyl-L-histidine glycylglycylhistamine Ni-GGH nickel glycyl-glycyl-histidine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。